In-Depth Technical Guide: Synthesis and Characterization of 2-Hydroxy Imipramine-d6
In-Depth Technical Guide: Synthesis and Characterization of 2-Hydroxy Imipramine-d6
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis and characterization of 2-Hydroxy Imipramine-d6, a deuterated metabolite of the tricyclic antidepressant Imipramine. This isotopically labeled compound is a critical tool for pharmacokinetic studies, metabolic profiling, and as an internal standard in quantitative bioanalysis.
Introduction
Imipramine, a dibenzazepine derivative, is a widely prescribed tricyclic antidepressant. Its clinical efficacy and therapeutic monitoring are influenced by its metabolism, primarily through N-demethylation to desipramine and aromatic hydroxylation. The 2-hydroxy metabolite, 2-hydroxyimipramine, is a significant product of this metabolic pathway, mediated largely by the cytochrome P450 enzyme CYP2D6. Understanding the formation and clearance of this metabolite is crucial for comprehensive drug development and personalized medicine.
The synthesis of 2-Hydroxy Imipramine-d6, where six deuterium atoms are incorporated into the N,N-dimethylamino moiety, provides a stable, heavy-isotope labeled internal standard. This is invaluable for mass spectrometry-based quantification, allowing for precise and accurate measurement of the non-labeled analyte in complex biological matrices by correcting for matrix effects and variations in sample processing.
Synthetic Pathway
The synthesis of 2-Hydroxy Imipramine-d6 is a multi-step process that involves the preparation of a key intermediate, 2-methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine, followed by alkylation with a deuterated side chain and subsequent demethylation to yield the final product.
Experimental Protocols
Synthesis of 2-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine
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Reaction Setup: To a solution of methanol, add potassium hydroxide and heat to reflux until the solid is completely dissolved.
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Addition of Reactants: Add toluene to the solution, followed by the portion-wise addition of 10,11-dibromo-10,11-dihydro-5H-dibenzo[b,f]azepine.
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Reaction: The reaction mixture is heated to reflux for 6-8 hours.
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Work-up and Purification: After cooling, water is added, and the organic layer is separated, washed, and dried. The solvent is removed under reduced pressure, and the crude product is purified by crystallization to yield 2-methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine.
Synthesis of 3-(Dimethylamino-d6)propyl chloride
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Activation of 3-Chloropropanol: 3-Chloropropanol is reacted with an iodinating agent (e.g., NaI in acetone) to produce 1-chloro-3-iodopropane. This enhances the leaving group ability for the subsequent nucleophilic substitution.
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Alkylation: 1-Chloro-3-iodopropane is reacted with commercially available dimethylamine-d6 in a suitable solvent (e.g., acetonitrile) in the presence of a base (e.g., K2CO3) to yield 3-(dimethylamino-d6)propyl chloride.
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Purification: The product is purified by distillation under reduced pressure.
Synthesis of 2-Hydroxy Imipramine-d6
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Alkylation of 2-Methoxy-iminodibenzyl: To a solution of 2-methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine in anhydrous dimethylformamide (DMF), sodium hydride is added portion-wise at 0°C. The mixture is stirred for 30 minutes, followed by the dropwise addition of 3-(dimethylamino-d6)propyl chloride. The reaction is then stirred at room temperature overnight.
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Work-up: The reaction is quenched with water and the product, 2-Methoxy Imipramine-d6, is extracted with an organic solvent. The organic layer is washed, dried, and concentrated.
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Demethylation: The crude 2-Methoxy Imipramine-d6 is dissolved in anhydrous dichloromethane (DCM) and cooled to -78°C. Boron tribromide (BBr3) is added dropwise, and the reaction is allowed to slowly warm to room temperature and stirred for 12 hours.
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Final Purification: The reaction is carefully quenched with methanol, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford 2-Hydroxy Imipramine-d6.
Characterization
The structural integrity and isotopic enrichment of the synthesized 2-Hydroxy Imipramine-d6 are confirmed by a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and the incorporation of six deuterium atoms.
| Compound | Molecular Formula | Calculated Mass (m/z) | Observed Mass (m/z) |
| 2-Hydroxy Imipramine | C19H24N2O | 296.1889 | 296.1891 |
| 2-Hydroxy Imipramine-d6 | C19H18D6N2O | 302.2266 | 302.2268 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the structure of the final compound and to verify the position of the deuterium labels. The absence of signals corresponding to the N-methyl protons in the ¹H NMR spectrum and the altered multiplicity of the adjacent carbon in the ¹³C NMR spectrum are indicative of successful deuteration.
¹H NMR Spectral Data (Predicted, 400 MHz, CDCl₃)
| Proton Assignment | 2-Hydroxy Imipramine (δ, ppm) | 2-Hydroxy Imipramine-d6 (δ, ppm) |
| Aromatic-H | 6.8 - 7.2 (m, 7H) | 6.8 - 7.2 (m, 7H) |
| -OCH₃ | - | - |
| -OH | 4.5 (br s, 1H) | 4.5 (br s, 1H) |
| -CH₂-N (ring) | 3.9 (t, 2H) | 3.9 (t, 2H) |
| -CH₂- (ring) | 3.2 (s, 4H) | 3.2 (s, 4H) |
| -CH₂-N (side chain) | 2.4 (t, 2H) | 2.4 (t, 2H) |
| -N(CH₃)₂ | 2.25 (s, 6H) | Signal absent |
| -CH₂- (side chain) | 1.8 (quint, 2H) | 1.8 (quint, 2H) |
¹³C NMR Spectral Data (Predicted, 100 MHz, CDCl₃)
| Carbon Assignment | 2-Hydroxy Imipramine (δ, ppm) | 2-Hydroxy Imipramine-d6 (δ, ppm) |
| Aromatic C-O | 155.0 | 155.0 |
| Aromatic C | 148.2, 145.5, 135.0, 132.8, 129.5, 128.0, 125.0, 120.5, 118.0, 115.5 | 148.2, 145.5, 135.0, 132.8, 129.5, 128.0, 125.0, 120.5, 118.0, 115.5 |
| -CH₂-N (side chain) | 58.0 | 58.0 |
| -CH₂-N (ring) | 48.5 | 48.5 |
| -N(CH₃)₂ | 45.5 | ~45.0 (septet, low intensity) |
| -CH₂- (ring) | 31.0 | 31.0 |
| -CH₂- (side chain) | 27.0 | 27.0 |
Analytical Workflow
The use of 2-Hydroxy Imipramine-d6 as an internal standard in a typical quantitative bioanalytical workflow involves several key steps.
